molecular formula C20H22N4O5S B2799132 (4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396710-36-3

(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2799132
CAS RN: 1396710-36-3
M. Wt: 430.48
InChI Key: FZPJQBVCCLPAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Receptor Binding

  • Molecular Interaction with CB1 Cannabinoid Receptor:
    • Research has shown that a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), acts as a potent antagonist for the CB1 cannabinoid receptor. The study used molecular orbital methods to analyze conformational aspects and develop pharmacophore models for CB1 receptor ligands, providing insights into steric binding interactions (Shim et al., 2002).

Synthesis and Biological Activities

  • Synthesis and Structural Characterization:
    • A study focused on synthesizing a series of N-phenylpyrazolyl aryl methanones derivatives, which include similar sulfonyl groups. These compounds were characterized using various techniques and showed herbicidal and insecticidal activities (Wang et al., 2015).
  • Synthesis of Pyrazole Derivatives for Antimicrobial and Anticancer Activity:
    • Research on novel pyrazole derivatives, including those with sulfonyl moieties, demonstrated antimicrobial and anticancer properties. This indicates the potential of such compounds in pharmaceutical applications (Hafez et al., 2016).

Anticancer Evaluation

  • Anticancer Potential of Piperazine Substituents:
    • A study evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, which include compounds with piperazine substituents. These compounds were effective against various cancer cell lines, highlighting the significance of such structural components in anticancer research (Turov, 2020).

Additional Insights

  • X-Ray Structure Characterisation:
    • The X-ray crystal analysis of similar pyrazole carboxamide derivatives containing piperazine moiety was conducted. Such studies are crucial for understanding the molecular structure and potential applications of these compounds (Lv et al., 2013).
  • Synthesis and Molecular Structure Studies:
    • Further research on related compounds, such as diphenyl-methanol derivatives with sulfonyl-piperidin, provides valuable data on their molecular structure and potential applications (Naveen et al., 2015).

properties

IUPAC Name

[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-28-15-6-7-18(29-2)19(13-15)30(26,27)23-11-9-22(10-12-23)20(25)16-14-21-24-8-4-3-5-17(16)24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPJQBVCCLPAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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